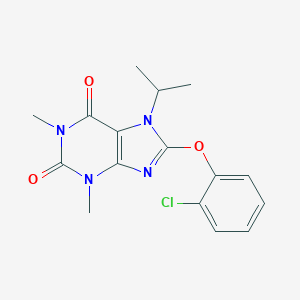
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by selectively activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the various biological effects of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in animal models of inflammation. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the adenosine A3 receptor. This allows for more specific and targeted effects compared to non-selective adenosine receptor agonists. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied and characterized, making it a reliable tool for research. One of the limitations of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is the development of more potent and selective adenosine A3 receptor agonists based on the structure of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Additionally, the development of new delivery methods for 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, such as nanoparticles or liposomes, could improve its solubility and efficacy in certain experiments.
Synthesemethoden
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a three-step procedure starting from commercially available 2-chlorophenol. The first step involves the reaction of 2-chlorophenol with isopropylmagnesium bromide to form 2-chlorophenyl isopropyl ether. The second step involves the reaction of 2-chlorophenyl isopropyl ether with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final step involves the selective bromination of the purine ring using N-bromosuccinimide to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects in animal models of colitis, arthritis, and asthma. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Molekularformel |
C16H17ClN4O3 |
Molekulargewicht |
348.78 g/mol |
IUPAC-Name |
8-(2-chlorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-8-6-5-7-10(11)17/h5-9H,1-4H3 |
InChI-Schlüssel |
ZZFXMVWAXOAYAJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)

![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)

![3,3'-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B300348.png)